3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one
Description
The compound 3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring. Key structural attributes include:
- Thiazolidinone moiety: A 3-isopropyl-substituted thiazolidin-4-one ring with a thioxo group at position 2 and a Z-configuration exocyclic double bond.
- Pyrido[1,2-a]pyrimidin-4-one core: Substituted at position 2 with a tetrahydrofurfurylamino group and at position 3 with the thiazolidinone-derived methylidene group .
Properties
IUPAC Name |
(5Z)-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c1-12(2)24-19(26)15(29-20(24)28)10-14-17(21-11-13-6-5-9-27-13)22-16-7-3-4-8-23(16)18(14)25/h3-4,7-8,10,12-13,21H,5-6,9,11H2,1-2H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJKMKHSKPZQDM-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4CCCO4)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4CCCO4)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic molecule with potential therapeutic applications. Its structure incorporates thiazolidinone and pyrimidine frameworks, which are known for their biological activities, including anticancer and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 366.47 g/mol. The compound features several functional groups that contribute to its biological activity, including a thiazolidinone moiety known for its insulinomimetic effects and potential in metabolic disorder treatment.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds related to thiazolidinones have demonstrated significant cytotoxicity against various cancer cell lines. In vitro evaluations showed that derivatives similar to the target compound can inhibit cell proliferation in breast cancer models (e.g., MCF-7 and MDA-MB-468 cell lines) with varying degrees of effectiveness depending on their substituents .
| Compound | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5b | MDA-MB-468 | 8.75 | Akt phosphorylation inhibition |
| 5c | MCF-7 | 12.2 | Induction of apoptosis |
Insulinomimetic Effects
The compound's thiazolidinone component is associated with insulinomimetic properties. In silico studies have indicated that similar compounds can activate insulin receptors and downstream signaling pathways, such as the Akt pathway, which plays a crucial role in glucose metabolism . This suggests that the target compound may also enhance glucose uptake in cells, potentially benefiting diabetic conditions.
Anti-inflammatory Properties
In addition to anticancer and insulinomimetic effects, derivatives of thiazolidinones have shown anti-inflammatory activity. Research indicates that these compounds can inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in inflammatory signaling pathways. This inhibition can lead to reduced inflammation and improved metabolic profiles in various models .
Case Studies
-
Case Study on MCF-7 Cells :
A study evaluated the cytotoxic effects of several thiazolidinone derivatives on MCF-7 cells using an MTT assay. The results indicated that certain derivatives exhibited GI50 values below 20 µM, demonstrating significant antiproliferative activity. -
Insulin Signaling Pathway Activation :
Another study focused on the activation of the insulin signaling pathway by thiazolidinone derivatives. Compound 5b was shown to significantly increase glucose uptake in adipocytes by promoting the activation of insulin receptors and subsequent signaling cascades.
Comparison with Similar Compounds
Key Observations :
- Thiazolidinone Substitutions: Isopropyl (Compound A) vs. Phenylethyl (Compound B): The phenylethyl group in Compound B introduces aromaticity, which may enhance π-π stacking interactions in biological targets, whereas the isopropyl group in Compound A improves metabolic stability .
- Pyrimidinone Substitutions: Tetrahydrofurfurylamino (Compound A) vs. Imidazolylpropylamino (Compound B): The tetrahydrofuran ring in Compound A offers moderate polarity, while the imidazole in Compound B could facilitate metal-binding or proton exchange in enzymatic active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
